molecular formula C24H22N2O2 B2876910 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1206988-22-8

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No. B2876910
CAS RN: 1206988-22-8
M. Wt: 370.452
InChI Key: FLSXZYAHCJVYAI-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, also known as AQPA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antiproliferative Activities

Research has shown that certain derivatives of this compound have significant antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Notably, one derivative demonstrated potent activity against nasopharyngeal carcinoma cell lines, highlighting its potential in cancer therapy (I‐Li Chen et al., 2013).

Luminescent Properties and Sensing Applications

The synthesis of aryl amide type ligands, including the 2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide, and their lanthanide complexes have been reported. These complexes exhibit strong luminescence, particularly the europium (III) complexes, which show bright red fluorescence. This suggests potential applications in materials science, specifically in the development of luminescent materials (Wei-Na Wu et al., 2006).

Chemosensor Development

A study introduced a ratiometric chemosensor based on a naphthalene-quinoline conjugate for aluminum ions (Al3+), which upon complex formation can act as a secondary sensor for fluoride ions (F−). This work presents an innovative approach to the development of molecular logic gates and demonstrates the versatility of quinoline derivatives in sensor technology (Ankita Roy et al., 2016).

Antituberculosis Activity

Compounds bearing the 2-(quinolin-4-yloxy)acetamide motif have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This highlights the potential of quinoline derivatives as candidates for the development of new antituberculosis therapies (K. Pissinate et al., 2016).

Structural and Co-crystallization Studies

Research into the structural aspects of quinoline derivatives, including co-crystallization with aromatic diols and the formation of salts, has been conducted to understand their chemical behavior and potential for forming novel materials. These studies provide valuable insights into the interactions and properties of these compounds at the molecular level (A. Karmakar et al., 2009).

properties

IUPAC Name

2-naphthalen-1-yl-N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(17-20-10-3-8-18-7-1-2-12-21(18)20)25-15-6-16-28-22-13-4-9-19-11-5-14-26-24(19)22/h1-5,7-14H,6,15-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSXZYAHCJVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide

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